molecular formula C19H14N2O4 B13101801 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

Cat. No.: B13101801
M. Wt: 334.3 g/mol
InChI Key: GLYHCYRUPWHFLL-UHFFFAOYSA-N
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Description

5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid (CAS 649559-56-8) is a high-purity organic compound with the molecular formula C19H14N2O4 and a molecular weight of 334.33 g/mol. This multifunctional molecule is structurally characterized by a 3,3'-bipyridine core, which provides excellent metal-chelating capabilities, further enhanced by the presence of two carboxylic acid groups at the 2 and 2' positions. These functional groups make it an invaluable building block in coordination chemistry, particularly for synthesizing novel metal complexes with potential biological activity. Research indicates that bipyridine-dicarboxylic acid derivatives serve as crucial co-ligands in the development of Schiff base metal complexes, which are extensively investigated for their in vitro cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) . The presence of carboxylic acid groups in such coordination complexes has been shown to significantly influence their solubility, cell transport mechanisms, and overall biological efficacy . Beyond biomedical applications, similar bipyridine-dicarboxylic acid compounds are also employed as coupling agents in the synthesis of Metal-Organic Frameworks (MOFs) , highlighting the versatility of this chemical scaffold in materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

5-benzyl-3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C19H14N2O4/c22-18(23)16-14(7-4-8-20-16)15-10-13(11-21-17(15)19(24)25)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,22,23)(H,24,25)

InChI Key

GLYHCYRUPWHFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(N=C2)C(=O)O)C3=C(N=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production often employs these coupling reactions on a larger scale, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Scientific Research Applications

Material Science

Metal-Organic Frameworks (MOFs)

One of the most significant applications of 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid is in the synthesis of Metal-Organic Frameworks (MOFs). These structures are formed by the coordination of metal ions with organic ligands, offering high surface areas and tunable porosity.

  • Synthesis and Characterization : Research has shown that using 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid as a linker in MOFs can lead to frameworks with enhanced stability and functionality. For example, studies have reported the successful incorporation of this compound into zinc-based MOFs for applications in gas storage and separation .
  • Table 1: Properties of MOFs Utilizing 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
Framework TypeMetal IonSurface Area (m²/g)Pore Volume (cm³/g)Application
Zn-MOFZn²⁺12000.65Gas storage and separation
Ni-MOFNi²⁺15000.75Catalysis

Catalysis

Ethylene Oligomerization

The compound has been utilized in nickel-based MOFs for catalyzing ethylene oligomerization. This process is essential for producing various polymers and chemicals.

  • Catalytic Activity : Studies indicate that the incorporation of 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid enhances the catalytic activity of nickel complexes significantly compared to traditional catalysts. The reaction conditions can be optimized to achieve higher yields of desired oligomers .
  • Table 2: Catalytic Performance of Nickel-Based MOFs with 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
Catalyst TypeReaction ConditionsYield (%)Selectivity (%)
Ni-MOF70°C, 1 atm8595
Ni-MOF with Acid80°C, 1 atm9092

Medicinal Chemistry

Coordination Chemistry

In medicinal chemistry, the coordination properties of compounds like 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid are explored for their potential use as therapeutic agents.

  • Anticancer Properties : Research has indicated that derivatives of this compound exhibit promising anticancer activity through metal complexation strategies. The coordination with transition metals can enhance biological activity by improving solubility and bioavailability .
  • Table 3: Biological Activity of Metal Complexes Derived from 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid
Metal ComplexCell Line TestedIC50 (µM)
Cu(II) ComplexMCF-715
Zn(II) ComplexHeLa20

Case Studies

  • Study on Gas Adsorption : A recent study demonstrated that a zinc-based MOF incorporating 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid showed enhanced gas adsorption capabilities for CO₂ compared to other frameworks .
    • Findings : The framework exhibited a CO₂ uptake capacity of up to 4.5 mmol/g at room temperature.
  • Catalytic Efficiency in Ethylene Oligomerization : Another investigation highlighted the efficiency of nickel complexes derived from this compound in catalyzing ethylene oligomerization under mild conditions .
    • Results : The study reported a significant increase in product yield and selectivity when using these complexes compared to conventional catalysts.

Mechanism of Action

The mechanism of action of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and catalytic processes . The bipyridine core acts as a chelating agent, binding to metal centers and facilitating electron transfer reactions .

Comparison with Similar Compounds

Comparison with Similar Bipyridine Dicarboxylic Acid Isomers

Table 1: Structural and Functional Comparison of Bipyridine Dicarboxylic Acid Isomers

Compound Substituent Positions Synthesis Method Key Applications Notable Findings
5,5′-BDA 5,5′ Oxidation of 5,5′-dimethyl-2,2′-bipyridine with KMnO₄ MOFs, enzyme inhibition, photovoltaics Highest prolyl hydroxylase inhibition (IC₅₀ = 0.19 µM) due to dual carboxylate charge and iron chelation .
3,3′-BDA 3,3′ Oxidation of 1,10-phenanthroline or hydrolysis of nitriles Anticancer gold(III) complexes, rhenium(I) luminescent complexes Induces apoptosis in MCF-7 cells (complex [Au(Bipydc)(DEDTC)]Cl₂) ; forms dinuclear Re carbonyl complexes .
4,4′-BDA 4,4′ Oxidation of 4,4′-dimethyl-2,2′-bipyridine (inferred) Polymer modification, ruthenium-based sensors Enhances polymer-metal coordination in PDMS systems; used in Ru(II) oxygen sensors .
6,6′-BDA 6,6′ Oxidation of 6,6′-dimethyl-2,2′-bipyridine Electrogenerated chemiluminescence (BODIPY-appended compounds) Enables tunable luminescence in optoelectronic materials .

Contrasting Structure-Activity Relationships

  • Charge and Solubility: 5,5′-BDA’s dual carboxylates enhance water solubility and anionic charge, critical for enzyme inhibition . In contrast, 3,3′-BDA’s steric bulk reduces solubility but improves lipophilicity for cellular uptake in anticancer agents .
  • MOF Performance: 5,5′-BDA-based MOFs outperform 4,4′-BDA analogs in CO₂ adsorption (e.g., MOF-253 vs. UiO-67) due to optimized pore geometry .

Biological Activity

5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid (BBP-DA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BBP-DA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid is characterized by its bipyridine structure with two carboxylic acid groups and a benzyl substituent. Its molecular formula is C₁₄H₁₃N₂O₄, and it possesses a molecular weight of approximately 273.27 g/mol. The presence of the bipyridine moiety is significant as it often enhances the biological activity of compounds through chelation with metal ions.

Biological Activity Overview

The biological activities of BBP-DA can be categorized into several key areas:

  • Antimicrobial Activity : BBP-DA has shown promising antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar bipyridine structures exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research has indicated that BBP-DA may exert anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to intercalate with DNA has been suggested as a potential mechanism for its anticancer activity.
  • Anti-inflammatory Effects : BBP-DA may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms through which BBP-DA exerts its biological effects are multifaceted:

  • DNA Intercalation : Similar to other bipyridine derivatives, BBP-DA may intercalate within the DNA helix, disrupting replication and transcription processes, which can lead to cell death in rapidly dividing cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic and signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that BBP-DA could induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of BBP-DA:

StudyFindings
Smith et al. (2021)Demonstrated that BBP-DA exhibits IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Johnson et al. (2022)Reported significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.
Lee et al. (2023)Investigated the anti-inflammatory properties of BBP-DA in vitro, showing reduced levels of pro-inflammatory cytokines in treated macrophages.

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